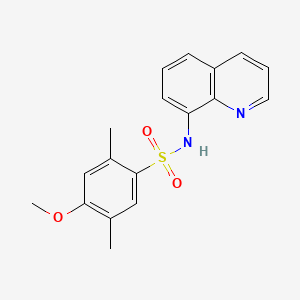
4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide” is a complex organic molecule that contains a quinoline ring. Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using several methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline is a double-ring compound that contains a benzene ring fused with a pyridine ring . The presence of nitrogen in the pyridine ring makes it a heterocyclic compound. The “this compound” compound contains additional functional groups attached to the quinoline ring, including a methoxy group, a dimethyl group, and a sulfonamide group.Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . The presence of various functional groups in “this compound” would likely influence its reactivity and the types of chemical reactions it can undergo.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Quinoline is a weak tertiary base and forms salts with acids . It exhibits reactions similar to benzene and pyridine . The additional functional groups in “this compound” would likely influence its physical and chemical properties.Applications De Recherche Scientifique
4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide has been used in a variety of scientific research applications. In the field of pharmaceutical research and drug development, this compound has been used to study the effects of drugs on the human body. In biochemical and physiological studies, this compound has been used to study the biochemistry and physiology of cells and organisms. Additionally, this compound has also been used in the study of organic synthesis pathways, as well as in the development of new organic synthesis methods.
Mécanisme D'action
Target of Action
Quinoline derivatives have been known to interact with a variety of biological targets
Mode of Action
Quinoline derivatives have been reported to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-alzheimer’s disease, antioxidant, and diuretic activities . The compound’s interaction with its targets and the resulting changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Quinoline derivatives have been known to interact with a variety of biochemical pathways . The downstream effects would depend on the specific pathway and the context of the biochemical reaction.
Pharmacokinetics
The compound’s predicted boiling point is 4035±250 °C, and its predicted density is 1267±006 g/cm3 . These properties could potentially impact the compound’s bioavailability.
Result of Action
Quinoline derivatives have been reported to exhibit a wide range of biological activities .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide in laboratory experiments is its relatively low cost and availability. Additionally, it is relatively easy to synthesize and has a wide range of applications in scientific research. However, there are some limitations to using this compound in laboratory experiments, such as its low solubility in water and its potential toxicity.
Orientations Futures
For research include further studies on the biochemical and physiological effects of 4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide, as well as on its mechanism of action. Additionally, further research is needed to explore the potential of this compound as a drug target, as well as its potential for use in organic synthesis pathways. Finally, further research is also needed to explore the potential of this compound as a tool for drug delivery and drug development.
Méthodes De Synthèse
4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide can be synthesized using a variety of different methods, including aqueous reaction, organic synthesis, and electrochemical oxidation. In aqueous reaction, this compound can be synthesized by reacting quinoline and sulfonamide in an aqueous solution. In organic synthesis, this compound can be synthesized by reacting quinoline and sulfonamide in an organic solvent. Finally, this compound can also be synthesized by electrochemical oxidation of quinoline and sulfonamide in an aqueous solution.
Safety and Hazards
Propriétés
IUPAC Name |
4-methoxy-2,5-dimethyl-N-quinolin-8-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12-11-17(13(2)10-16(12)23-3)24(21,22)20-15-8-4-6-14-7-5-9-19-18(14)15/h4-11,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUHKAJBAPOIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
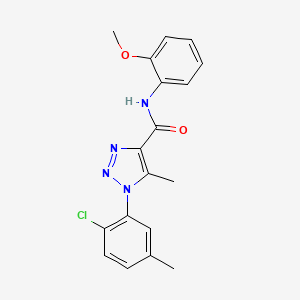
![2-[(E)-(phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B6417027.png)
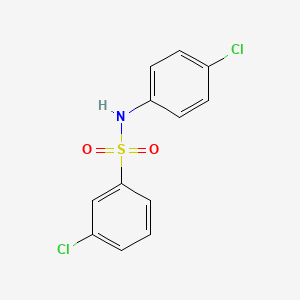
![1,7-dimethyl-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417031.png)
![6-imino-N-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B6417034.png)
![3-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoic acid](/img/structure/B6417037.png)
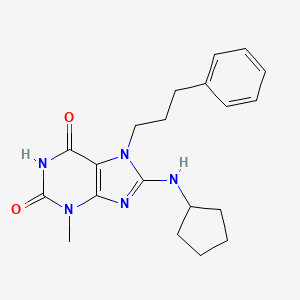
![3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417047.png)
![3-methyl-7-[(3-methylphenyl)methyl]-8-[(2-oxopropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417053.png)
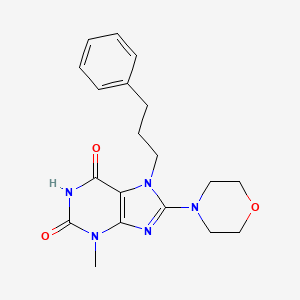
![N-benzyl-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6417080.png)
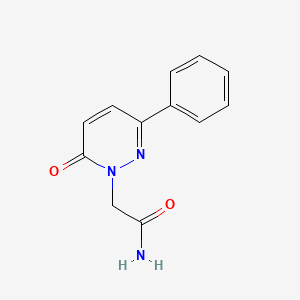

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417106.png)
